molecular formula C22H25N3O5S B2745917 methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448054-70-3

methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2745917
CAS RN: 1448054-70-3
M. Wt: 443.52
InChI Key: UVFHKOCNKUEPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as crucial building blocks in drug development. Their structural versatility allows for modifications that can enhance pharmacological properties. Researchers explore the synthesis of substituted piperidines to create novel drug candidates. The piperidine moiety often contributes to receptor binding, metabolic stability, and bioavailability .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, find applications in organic synthesis. They participate in diverse reactions, such as cycloadditions, annulations, and multicomponent reactions. Researchers utilize these reactions to construct complex molecules efficiently .

Condensed Piperidines: Bridging Rings

Condensed piperidines, formed by fusing the piperidine ring with other heterocycles, offer unique structural motifs. These compounds play a role in natural product synthesis and drug discovery. Their bridged ring systems contribute to diverse biological activities .

Piperidinones: Bioactive Scaffolds

Piperidinones, which contain a ketone group within the piperidine ring, exhibit interesting biological properties. Researchers explore their synthesis and evaluate their potential as drug leads. These compounds often interact with enzymes, receptors, or ion channels .

Biological Evaluation of Piperidine-Containing Compounds

Scientists investigate the biological activity of synthetic and natural piperidines. This includes assessing their effects on cellular processes, binding affinity to specific targets, and potential therapeutic applications. Piperidine-containing compounds have been explored for antiviral, anticancer, and anti-inflammatory activities .

Hydrogenation and Reduction Reactions

Researchers employ hydrogenation and reduction methods to access various piperidine derivatives. For instance, palladium and rhodium-catalyzed hydrogenation can lead to (cyclo)alkylpiperidines. These efficient synthetic routes contribute to drug discovery efforts .

properties

IUPAC Name

methyl 7-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-30-22(27)24-13-10-16-4-7-19(14-18(16)15-24)23-21(26)17-5-8-20(9-6-17)31(28,29)25-11-2-3-12-25/h4-9,14H,2-3,10-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFHKOCNKUEPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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